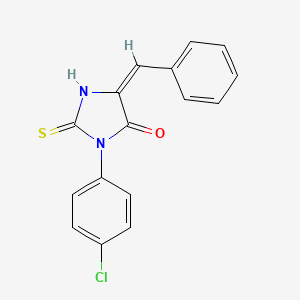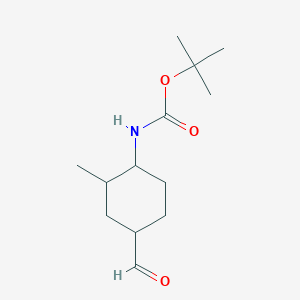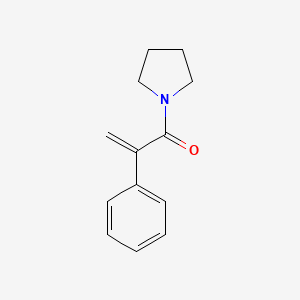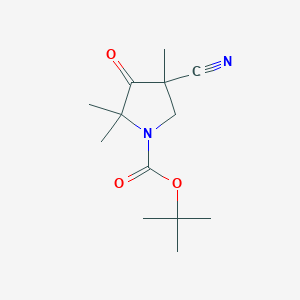
3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide is a compound that features a 1,2,3-triazole ring and a thietane ring with a dioxide group. The presence of these rings makes the compound interesting for various applications in chemistry and biology due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This method is favored for its efficiency and high yield. The reaction conditions often include the use of copper catalysts in an aqueous medium, which facilitates the formation of the 1,2,3-triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the thietane ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of simpler derivatives of the original compound.
Applications De Recherche Scientifique
3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide involves its interaction with specific molecular targets. The 1,2,3-triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity . This interaction can inhibit the activity of certain enzymes or disrupt biological pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thietane derivatives: Compounds with the thietane ring also show interesting chemical and biological properties.
Uniqueness
What sets 3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide apart is the combination of the triazole and thietane rings, which imparts unique structural and functional characteristics
Propriétés
Formule moléculaire |
C7H11N3O2S |
|---|---|
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
3-[2-(triazol-1-yl)ethyl]thietane 1,1-dioxide |
InChI |
InChI=1S/C7H11N3O2S/c11-13(12)5-7(6-13)1-3-10-4-2-8-9-10/h2,4,7H,1,3,5-6H2 |
Clé InChI |
GKGJLJWMTMEOLR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)CCN2C=CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


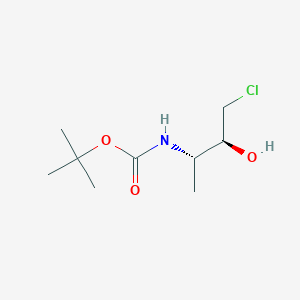
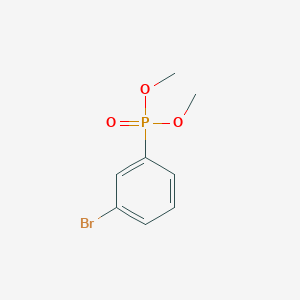
![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
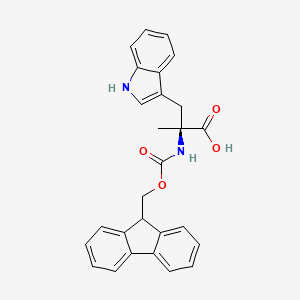
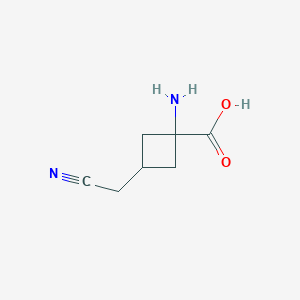
![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
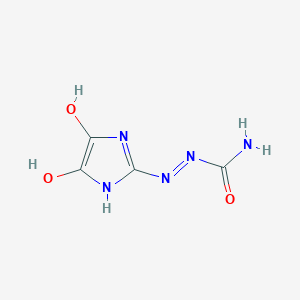
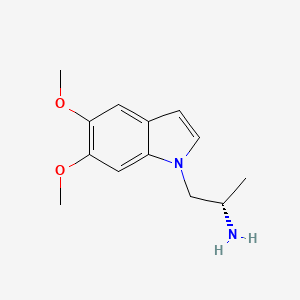
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
